![molecular formula C15H16ClN3O2 B5621082 (3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)
(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like "(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone" involves multi-step chemical reactions, starting from basic organic or inorganic substrates. These processes might include amidation, Friedel-Crafts acylation, and hydration steps, as observed in the synthesis of structurally related compounds (Zheng Rui, 2010).
Molecular Structure Analysis
The structural analysis of such compounds typically employs techniques like X-ray crystallography, which can reveal the conformation of the molecule and the geometry around its constituent atoms. For instance, related compounds have been shown to possess distinct conformational features, such as a chair conformation for the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, which might be analogous to the chlorophenyl and oxadiazolyl moieties in our compound of interest (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be influenced by the functional groups present in the molecule. The presence of oxadiazolyl and chlorophenyl groups can confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in electrophilic substitution reactions. The thermal stability of related compounds has been explored through thermogravimetric analysis, revealing stability in specific temperature ranges, which could also apply to our compound (C. S. Karthik et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. The crystallographic studies of similar compounds provide insights into their solid-state architecture, including hydrogen bonding patterns and molecular packing, which could also be relevant for "this compound" (B. Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the molecular structure of the compound. The presence of electron-withdrawing or electron-donating groups, such as the chlorophenyl and methyl-oxadiazolyl groups, can significantly impact these properties. Spectroscopic methods, including NMR and IR, provide valuable insights into the chemical environment of the atoms within the molecule and their interactions, which can be used to infer chemical properties (L. Mallesha & K. Mohana, 2014).
Orientations Futures
The future directions for research on “(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone” could involve exploring its potential biological activities further, given the known activities of 1,3,4-oxadiazoles . Additionally, new synthetic routes and modifications to the molecule could be explored to enhance its properties and potential applications .
Propriétés
IUPAC Name |
(3-chlorophenyl)-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-17-18-15(21-10)19-7-3-5-12(9-19)14(20)11-4-2-6-13(16)8-11/h2,4,6,8,12H,3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHNASNGPPPIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

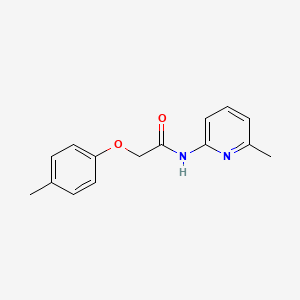

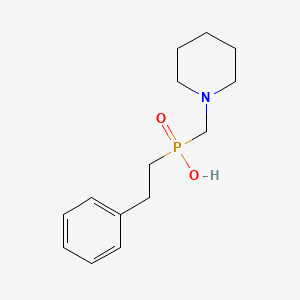
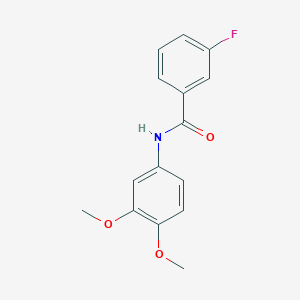
![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)

![5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)
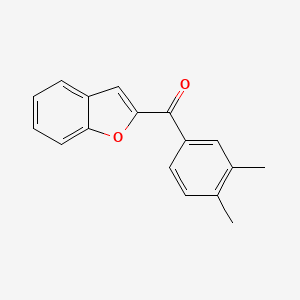
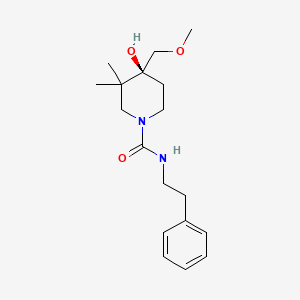
![3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5621036.png)
![1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5621052.png)
![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)
![methyl 4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5621069.png)